Hexamidine

Overview

Description

Hexamidine is an aromatic diamidine and a strong organic base. It is primarily used as an antiseptic and disinfectant. This compound is commonly used in its diisethionate salt form, which is more water-soluble than the dihydrochloride form. It has been used since the 1950s for its antimicrobial properties, particularly in the treatment of dermatomycoses and superficial bacterial infections .

Preparation Methods

Hexamidine can be synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 4,4’-diaminodiphenylmethane with hexamethylene diisocyanate to form this compound dihydrochloride. This compound can then be converted to this compound diisethionate through a reaction with diethanolamine .

Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The reaction conditions often include maintaining specific temperatures and pH levels to optimize the reaction rate and product formation .

Chemical Reactions Analysis

Hexamidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hexamidine has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: this compound is used in studies involving cell membrane interactions due to its ability to bind to negatively charged lipid membranes.

Medicine: It is used as an antiseptic and disinfectant in the treatment of skin infections and wounds. .

Mechanism of Action

The exact mechanism of action of hexamidine is not fully understood, but it is believed to involve binding to the negatively charged lipid membranes of pathogens, similar to quaternary ammonium compounds. This binding disrupts the integrity of the cell membrane, leading to cell death. This compound targets various molecular pathways involved in cell membrane stability and function .

Comparison with Similar Compounds

Hexamidine is often compared to other cationic antiseptics, such as chlorhexidine and propamidine. While all three compounds have antimicrobial properties, this compound is unique in its specific binding affinity to lipid membranes and its broad-spectrum activity against both bacterial and fungal pathogens. Chlorhexidine is known for its strong activity against Gram-positive bacteria, while propamidine is primarily used for its amoebicidal properties .

Similar compounds include:

- Para-guanidinoethylcalix 4arene : A newer compound with promising antibacterial activity .

Chlorhexidine: A cationic antiseptic with strong activity against Gram-positive bacteria.

Propamidine: An antiseptic primarily used for its amoebicidal properties.

This compound’s unique properties and broad-spectrum activity make it a valuable compound in various scientific and industrial applications.

Biological Activity

Hexamidine, primarily known in its diisethionate form (this compound Diisethionate), is a cationic compound with notable antimicrobial properties. Its biological activity encompasses a range of applications, particularly in the fields of dermatology, ophthalmology, and as a disinfectant. This article will explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes due to its cationic nature.

Minimum Inhibitory Concentrations (MICs)

A study evaluated the MICs of this compound against several clinically relevant strains:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 16 |

| Serratia marcescens | 4 |

These results indicate that this compound is particularly effective against Gram-positive bacteria and certain fungi, demonstrating lower MIC values compared to other compounds like chlorhexidine .

1. Ocular Applications

This compound has been evaluated for its efficacy in ocular applications. A recent case-control study compared the use of this compound diisethionate (0.05%) with povidone iodine (0.6%) during intravitreal injections:

- Participants: 50 patients

- Results:

- Conjunctival swabs showed a reduction in positive bacterial cultures from 18 to 9 in the this compound group and from 13 to 5 in the povidone iodine group.

- Tolerability assessments indicated that patients receiving this compound reported fewer ocular discomfort symptoms compared to those treated with povidone iodine .

2. Disinfection Efficacy

This compound's disinfection properties were tested against various ocular pathogens. The study found that a combination of this compound with polyhexamethylene biguanide (PHMB) showed significant antimicrobial activity:

| Concentration | Log Reduction | Pathogen |

|---|---|---|

| 50 ppm | >6 logs | Staphylococcus aureus |

| 50 ppm | >6 logs | Pseudomonas aeruginosa |

| 50 ppm | >3 logs | Candida albicans |

The combination demonstrated complete kill rates for several pathogens after just six hours .

Safety and Toxicology

This compound has undergone extensive safety assessments. Key findings include:

- Dermal Reactions: In guinea pig studies, this compound diisethionate produced no significant dermal reactions at concentrations up to 0.1% .

- Ocular Irritation: Transient reactions were observed at higher concentrations (0.1% and above), but no severe irritation was reported .

- Hypersensitivity Cases: Some reports indicate hypersensitivity reactions in atopic patients following exposure to this compound .

Q & A

Q. Basic: What are the primary pharmacological mechanisms underlying Hexamidine's antimicrobial activity?

Answer: this compound (HEX) exhibits antimicrobial effects due to its cationic surface-active properties derived from its bipolar aromatic diamidine structure. This disrupts microbial cell membranes via electrostatic interactions with negatively charged phospholipids. Methodologically, researchers employ:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .

- Molecular dynamics simulations : To model interactions between HEX and lipid bilayers .

- Comparative studies : Testing HEX diisethionate against other diamidines (e.g., chlorhexidine) to assess relative potency .

Q. Basic: What standardized methodologies are recommended for assessing this compound's efficacy in antimicrobial studies?

Answer:

- Broth microdilution : Follow CLSI guidelines (M07-A10 for bacteria; M27-A3 for fungi) to determine MICs. Use solvent controls (e.g., DMSO) to avoid interference .

- Time-kill assays : Evaluate bactericidal/fungicidal activity at 0.5×, 1×, and 2× MIC over 24 hours .

- Biofilm assays : Utilize crystal violet staining or confocal microscopy to quantify HEX’s efficacy against biofilm-embedded microbes .

Table 1: Example MIC Values for this compound Diisethionate

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus | 2–4 | |

| C. albicans | 1–2 | |

| Pseudomonas aeruginosa | 8–16 |

Q. Advanced: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Answer: Discrepancies often arise due to pharmacokinetic (PK) variability or host-microbe interactions. Strategies include:

- Systematic literature reviews : Meta-analyses of preclinical data to identify confounding factors (e.g., animal models, dosing regimens) .

- PK/PD modeling : Integrate in vitro MIC data with in vivo plasma/tissue concentration profiles to optimize dosing .

- Host-pathogen co-culture models : Mimic in vivo conditions using 3D tissue models or organoids to study HEX’s penetration and immune modulation .

Q. Advanced: What experimental strategies are effective in elucidating this compound's structure-activity relationships (SAR)?

Answer:

- Chemical modification : Synthesize analogs (e.g., varying alkyl chain length or substituting amidine groups) and test antimicrobial activity .

- Computational docking : Use software like AutoDock Vina to predict binding affinities for microbial targets (e.g., ergosterol in fungi) .

- Solubility studies : Compare efficacy of HEX diisethionate vs. dihydrochloride salts using partition coefficient (LogP) measurements .

Table 2: Solubility and Stability of this compound Salts

| Salt Form | Water Solubility (mg/mL) | Stability (pH 7.4) |

|---|---|---|

| Diisethionate | 120 | >24 months |

| Dihydrochloride | 45 | 6–12 months |

Q. Basic: What analytical techniques are most appropriate for characterizing this compound diisethionate purity?

Answer:

- HPLC-UV : Use C18 columns with mobile phase (acetonitrile:phosphate buffer, pH 3.0) for quantification (LOD: 0.1 µg/mL) .

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (m/z 495.3 for HEX diisethionate) .

Q. Advanced: What statistical approaches address variability in this compound's toxicological data across studies?

Answer:

- Meta-regression : Analyze heterogeneity in LD50 values (e.g., rodent oral vs. dermal toxicity) using covariates like species, sex, and vehicle .

- Sensitivity analysis : Exclude outlier studies (e.g., non-GLP-compliant assays) to refine safety thresholds .

- Benchmark dose modeling : Derive reference doses for risk assessment using dose-response curves from chronic toxicity studies .

Table 3: Acute Toxicity of this compound (LD50 Values)

| Species | Route | LD50 (mg/kg) | Source |

|---|---|---|---|

| Rat | Oral | 320 | |

| Rabbit | Dermal | >2000 | |

| Mouse | Intravenous | 45 |

Properties

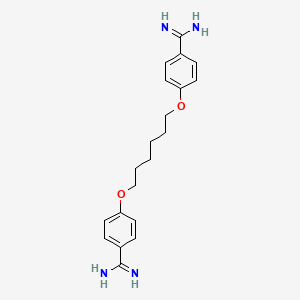

IUPAC Name |

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLKNTOKMBVBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191524 | |

| Record name | Hexamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3811-75-4 | |

| Record name | Hexamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3483C2H13H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.